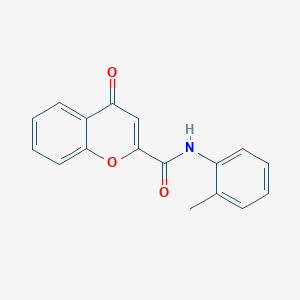

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-6-2-4-8-13(11)18-17(20)16-10-14(19)12-7-3-5-9-15(12)21-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPUVRMFSPLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-methylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide serves as a fundamental building block in synthesizing complex organic molecules.

- Biology This compound is studied for its potential as an enzyme inhibitor, making it useful for studying enzyme kinetics and mechanisms.

- Medicine Preliminary studies suggest it may have therapeutic applications for certain diseases by modulating specific biological pathways, making it a candidate for drug development.

- Industry The compound is used in the production of specialty chemicals, high-performance polymers, and coatings.

This compound has potential biological activities, such as enzyme inhibition, antimicrobial effects, and anticancer properties.

A comparison with similar compounds reveals differences in biological activity due to structural variations. For example, antimicrobial evaluation of chromene derivatives showed that this compound displayed significant antimicrobial activity against Staphylococcus aureus and other pathogenic bacteria. Cytotoxicity assessments in vitro showed that the compound induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Using strong oxidizing agents like potassium permanganate or chromium trioxide can form corresponding carboxylic acids or ketones.

- Reduction Using reducing agents such as lithium aluminum hydride or sodium borohydride can yield alcohols or amines.

- Substitution The aromatic ring can undergo electrophilic substitution reactions like nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Case Studies

- Antimicrobial Evaluation this compound displayed significant antimicrobial activity against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating its effectiveness.

- Cytotoxicity Assessment In vitro assays showed that this compound induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment. Further investigation into its mechanism of action and optimization for enhanced efficacy is needed.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Chromene carboxamides vary significantly based on the carboxamide group’s position (2- vs. 3-position) and substituents on the aromatic ring. Key comparisons include:

N-(4-Halophenyl)-4-oxo-4H-chromene-3-carboxamides (Compounds 1–4)

- Structure : 3-carboxamide derivatives with halogen (F, Cl, Br) substitutions on the phenyl ring.

- Activity : These compounds exhibit potent MAO-B inhibitory activity due to interactions with the enzyme’s active site via the 3-carboxamide group and halogen substituents .

- Contrast : The target compound (2-carboxamide) lacks MAO-B inhibition, highlighting the critical role of carboxamide positioning.

N-(4-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide (Compound 6)

- Structure : A 2-carboxamide analogue with a 4-bromophenyl group.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : 3-carboxamide with a methoxyphenethyl group.

N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide Hydrochloride

- Structure : Contains a sulfonylethyl-piperazine substituent.

- Properties : The hydrophilic sulfonyl and piperazine groups increase solubility, contrasting with the target compound’s hydrophobic 2-methylphenyl group .

Pharmacological Implications

- MAO-B Inhibition : Only 3-carboxamide derivatives (e.g., Compounds 1–4) inhibit MAO-B, while 2-carboxamides (target compound, Compound 6) are inactive .

- Antimicrobial Potential: Compounds with sulfamoyl or piperazinyl groups (e.g., ) may exhibit enhanced antimicrobial activity due to improved solubility and target binding.

Biological Activity

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene class, characterized by a chromone backbone with a carboxamide functional group. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a 2-methylphenyl group, which influences its reactivity and biological interactions. The presence of the carboxamide group enhances its potential for forming hydrogen bonds with biological macromolecules.

This compound exhibits its biological activity primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, leading to modulation of various biochemical pathways. For example, it may inhibit kinases or proteases, affecting cellular signaling and gene expression .

1. Enzyme Inhibition

Research indicates that this compound has significant potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in enzyme kinetics studies and mechanisms .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections .

3. Anticancer Properties

Studies have highlighted the compound's potential in cancer therapy. In vitro evaluations have shown that it can induce cytotoxic effects in cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A-549) cells. Mechanistic studies revealed that it may trigger cell shrinkage and chromatin condensation, leading to apoptosis in these cells .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in biological activity due to structural variations:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor, antimicrobial, anticancer |

| N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide | Structure | Primarily studied for enzyme inhibition |

| N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | Structure | Antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of chromene compounds demonstrated that this compound displayed significant antimicrobial activity against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating its effectiveness .

- Cytotoxicity Assessment : In vitro assays showed that this compound induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment. The study highlighted the need for further investigation into its mechanism of action and optimization for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, and what critical reaction parameters influence yield?

Answer: A typical synthesis involves condensation of substituted chromene precursors with aromatic amines. For example, a Pd/C-catalyzed hydrogenation step under ambient conditions can achieve high yields (e.g., 97.4% in ). Key parameters include:

- Catalyst loading : 5% Pd/C optimizes reduction efficiency while minimizing side reactions.

- Solvent choice : Methanol or ethyl acetate is preferred for solubility and post-reaction extraction ().

- Temperature : Room temperature avoids decomposition of thermally sensitive intermediates ().

Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H-NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 6.23–8.08 ppm in ).

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 336.2 [M+H]+ in ).

- X-ray crystallography : Resolves bond angles (e.g., O4–C14–N2 = 123.15° in ) and crystal packing interactions .

- HPLC : Ensures purity (>98%) by quantifying residual solvents or byproducts ().

Q. How to optimize purification methods for carboxamide derivatives?

Answer:

- Column chromatography : Use gradient elution (e.g., hexane to ethyl acetate) for polar intermediates.

- Recrystallization : Methanol/water mixtures enhance crystal formation for X-ray analysis ().

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities ().

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring affect bioactivity?

Answer:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, improving binding to biological targets like kinases ().

- Methyl groups at the ortho position (as in N-(2-methylphenyl)) introduce steric hindrance, potentially reducing metabolic degradation ().

- Structure-activity relationship (SAR) studies using analogues (e.g., 4-chlorophenyl derivatives in ) reveal that bulky substituents decrease solubility but increase target affinity .

Q. What challenges arise in achieving regioselectivity during chromene cyclization?

Answer:

- Electronic effects : Electron-rich aromatic systems favor nucleophilic attack at the 2-position of chromene ().

- Steric effects : Ortho-substituted aryl groups (e.g., 2-methylphenyl) direct cyclization away from sterically crowded sites ().

- Catalytic additives : Lewis acids like ZnCl2 can modulate regioselectivity but may complicate purification (inferred from ).

Q. How do crystal packing interactions influence physicochemical properties?

Answer:

- Hydrogen bonding : N–H···O=C interactions (e.g., N2–H···O4 in ) stabilize crystal lattices, improving thermal stability.

- π-π stacking : Aromatic rings (chromene and phenyl) align face-to-face, enhancing melting points (mp: 127–128°C in ).

- Solvent inclusion : N,N-dimethylformamide (DMF) solvates occupy voids, altering solubility profiles ().

Q. How can computational methods predict binding affinity to biological targets?

Answer:

- Docking simulations : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., EGFR), identifying key residues for hydrogen bonding ().

- QSAR models : Regression analyses correlate logP values with anti-inflammatory activity (r² > 0.85 in similar coumarins, ).

- MD simulations : Reveal conformational stability of the carboxamide group in aqueous environments ().

Q. What contradictions exist in literature regarding synthetic yields or bioactivity?

Answer:

- Catalyst efficiency : Pd/C achieves >95% yields in hydrogenation (), while heterogeneous catalysts (e.g., Raney Ni) report lower yields (70–80%) due to incomplete reduction (inferred from ).

- Bioactivity variability : Methyl-substituted derivatives show conflicting cytotoxicity data (IC50 ranges: 2–50 μM), attributed to assay conditions (e.g., cell line specificity in vs. 7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.